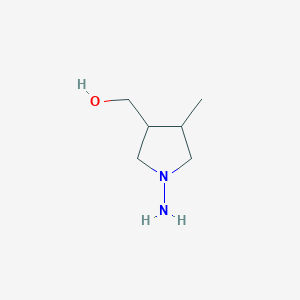

(1-Amino-4-methylpyrrolidin-3-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(1-amino-4-methylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5-2-8(7)3-6(5)4-9/h5-6,9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKUVMBFTRJTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-Amino-4-methylpyrrolidin-3-yl)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (1-Amino-4-methylpyrrolidin-3-yl)methanol

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its three-dimensional architecture that enables precise interaction with biological targets.[1] This guide provides a detailed examination of the chemical properties, synthetic strategies, and potential applications of the novel building block, (1-Amino-4-methylpyrrolidin-3-yl)methanol. Due to the absence of specific experimental data for this compound in current literature and commercial catalogs, this document leverages data from the closely related structural analog, (1-Methylpyrrolidin-3-yl)methanol, to provide a robust and scientifically-grounded predictive analysis. We will explore its predicted physicochemical properties, spectroscopic signatures, characteristic reactivity, and its significant potential as a versatile intermediate in drug discovery programs.

Introduction to a Privileged Scaffold: The Pyrrolidine Core

The five-membered saturated nitrogen heterocycle, known as pyrrolidine, is a cornerstone of modern drug discovery.[1] Its non-planar, puckered conformation allows for the presentation of substituents in well-defined three-dimensional vectors, making it a "privileged scaffold" for creating ligands that can effectively and selectively bind to complex protein targets.[1] This structural advantage has led to the incorporation of the pyrrolidine motif in numerous natural products and FDA-approved therapeutics.[2]

This guide focuses on the specific derivative, (1-Amino-4-methylpyrrolidin-3-yl)methanol (Figure 1, Target ). This molecule is of particular interest due to its dense functionalization, incorporating multiple stereocenters, a primary alcohol, a methyl group, and a unique N-amino (hydrazine) moiety. These features provide multiple handles for chemical modification and diversification.

As this is a novel structure, specific experimental data is not yet available. Therefore, for comparative purposes, this guide will reference the known properties of (1-Methylpyrrolidin-3-yl)methanol (Figure 1, Analog ), a commercially available and well-characterized structural analog.[3] The primary difference lies in the substitution on the ring nitrogen: an amino (-NH₂) group in our target versus a methyl (-CH₃) group in the analog. This substitution is expected to significantly influence basicity, hydrogen-bonding capacity, and nucleophilicity, with the N-amino group conferring the unique reactivity of a hydrazine.[4]

Physicochemical and Spectroscopic Profile

The properties of (1-Amino-4-methylpyrrolidin-3-yl)methanol can be predicted by combining computational methods with experimental data from its N-methyl analog. The introduction of the N-amino group is expected to increase polarity and the capacity for hydrogen bonding, likely leading to a higher boiling point and greater water solubility compared to the N-methyl analog.

Table 1: Comparison of Physicochemical Properties

| Property | (1-Amino-4-methylpyrrolidin-3-yl)methanol (Target - Predicted) | (R)-(1-Methylpyrrolidin-3-yl)methanol (Analog - Experimental) |

| Molecular Formula | C₆H₁₄N₂O | C₆H₁₃NO |

| Molecular Weight | 130.19 g/mol | 115.18 g/mol [3] |

| Physical State | Colorless to yellow liquid/oil | Colorless to yellow-brown liquid/oil[3] |

| Boiling Point | > 142 °C | ~141.7 °C[3] |

| Relative Density | > 0.973 g/cm³ | ~0.973 g/cm³[3] |

| Calculated LogP | -0.5 (Predicted) | 0.1 (Predicted) |

Predicted Spectroscopic Signatures

Detailed spectroscopic analysis is essential for structural confirmation.[1] While experimental spectra are unavailable, the expected key features for (1-Amino-4-methylpyrrolidin-3-yl)methanol are outlined below.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be complex due to the presence of diastereomers. Key signals would include: a doublet for the methyl group protons (CH ₃-CH) around δ 0.9-1.1 ppm; multiplets for the pyrrolidine ring protons (CH, CH ₂) from δ 1.5-3.5 ppm; a multiplet for the diastereotopic protons of the hydroxymethyl group (CH ₂-OH) around δ 3.5-3.8 ppm; and a broad singlet for the amine protons (NH ₂) which may vary in chemical shift depending on concentration and solvent. The proton attached to the carbon bearing the alcohol (CH -OH) would likely appear as a multiplet.

-

¹³C NMR (100 MHz, CDCl₃): The spectrum would show six distinct carbon signals. Predicted shifts include: the methyl carbon (~15-20 ppm), multiple signals for the pyrrolidine ring carbons (~40-65 ppm), and the hydroxymethyl carbon (~60-70 ppm).

-

FTIR (KBr Pellet): The infrared spectrum would provide clear evidence of the key functional groups.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol.

-

N-H Stretch: One or two sharp-to-medium bands in the 3100-3500 cm⁻¹ region, characteristic of the primary amine (hydrazine) moiety.[5]

-

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds.

-

N-H Bend: A scissoring vibration around 1590-1650 cm⁻¹.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

-

Synthesis and Chemical Reactivity

The construction of substituted pyrrolidines is a well-developed field, with methods including the functionalization of chiral precursors like proline or de novo synthesis via cycloaddition reactions.[2][6]

Proposed Synthetic Workflow

A plausible route to synthesize the title compound involves the N-amination of a suitable pyrrolidine precursor. A common and effective method for introducing an N-amino group is through the nitrosation of a secondary amine followed by reduction.

Experimental Protocol Outline:

-

N-Nitrosation: The starting secondary amine, (4-Methylpyrrolidin-3-yl)methanol (which may require prior synthesis), is treated with sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at low temperature (0-5 °C) to form the N-nitroso intermediate. The hydroxyl group may require protection (e.g., as a silyl ether) to prevent side reactions.

-

Reduction: The isolated N-nitroso compound is then reduced to the corresponding N-amino (hydrazine) derivative. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or milder conditions such as zinc dust in acetic acid.

-

Deprotection & Purification: Following the reduction, any protecting groups are removed, and the final product is purified using standard techniques such as column chromatography or distillation.

Characteristic Chemical Reactivity

The molecule possesses three key reactive sites, making it a highly versatile building block.

-

Primary Alcohol (-CH₂OH): This group can undergo standard alcohol reactions, including:

-

Oxidation: To form the corresponding aldehyde or carboxylic acid, depending on the reagents used.

-

Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to serve as a point of attachment for other molecular fragments.

-

-

N-Amino Group (-NH₂): This hydrazine moiety is a powerful synthetic handle.

-

Acylation/Sulfonylation: The primary amine can be readily acylated or sulfonylated.

-

Condensation: It can react with aldehydes and ketones to form stable hydrazone linkages, a common strategy in bioconjugation and the synthesis of heterocyclic rings like pyrazoles.

-

-

Pyrrolidine Ring Nitrogen: As a tertiary amine, this nitrogen is basic and nucleophilic. It can be quaternized by reaction with alkyl halides. The basicity of this nitrogen is modulated by the electronic effect of the adjacent N-amino group.

Applications in Drug Discovery

The strategic incorporation of N-methylated amino acids is a known tactic to enhance the metabolic stability and cell permeability of peptide-based drugs.[7][8] Similarly, the unique features of (1-Amino-4-methylpyrrolidin-3-yl)methanol offer compelling advantages for small-molecule drug design.

-

Scaffold for Diversity-Oriented Synthesis: The molecule provides a rigid, chiral core with three distinct points for diversification (the alcohol, the N-amino group, and the potential for substitution on the amino group itself). This allows for the rapid generation of libraries of complex molecules to screen for biological activity.

-

Unique Pharmacophoric Elements: The primary alcohol can act as a critical hydrogen bond donor or acceptor in a ligand-receptor interaction. The hydrazine moiety is less common in drug scaffolds than simple amines and can provide novel interactions and intellectual property opportunities.

-

Bioisosteric Replacement: The pyrrolidine core can serve as a bioisostere for other five-membered rings, or its rigidity can be used to lock the conformation of a flexible acyclic amine, helping to improve binding affinity and selectivity.

Conclusion

While experimental data for (1-Amino-4-methylpyrrolidin-3-yl)methanol remains to be published, a thorough analysis based on established chemical principles and data from close structural analogs reveals its significant potential. Its unique combination of a chiral pyrrolidine scaffold, a primary alcohol, and a reactive hydrazine moiety makes it an exceptionally promising building block for the synthesis of novel, three-dimensionally complex molecules. Researchers in medicinal chemistry and drug development are encouraged to consider this scaffold for inclusion in programs aimed at discovering next-generation therapeutics.

References

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Maji, B., & Reiser, O. (2015). Engineering β-sheets employing N-methylated heterochiral amino acids. Chemical Science, 6(8), 4566-4572. [Link]

-

Al-Hourani, B. J., Al-Awaida, W. A., & Al-Abo, M. M. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 548. [Link]

-

Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

-

Reddy, R. P., & Hu, Y. (2010). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic letters, 12(16), 3594-3597. [Link]

-

Goyal, A., & Durani, S. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. [Link]

-

Walwil, A. M. (2016). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Journal of Laboratory Chemical Education, 4(1), 4-8. [Link]

-

Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]

-

Pharmaffiliates. (3-Amino-pyridin-4-yl)-methanol. [Link]

-

D'Alessandro, O., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega, 7(38), 34509-34517. [Link]

-

El-Guesmi, N., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Heliyon, 10(21), e31682. [Link]

-

Kuranova, E., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4884. [Link]

-

Penna, F., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules, 28(12), 4709. [Link]

-

Pires, D. S., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(9), 8003. [Link]

-

Al-Hussain, S. A., & Al-Ghamdi, H. A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Ndom, J. C., et al. (2019). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate. [Link]

-

Kim, I., & Park, S. B. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 12, 1374597. [Link]

-

LibreTexts Chemistry. 24.S: Amines and Heterocycles (Summary). [Link]

-

Chebanov, V. A., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 133. [Link]

Sources

A Comprehensive Technical Guide to the Structure Elucidation of (1-Amino-4-methylpyrrolidin-3-yl)methanol

Foreword: The Imperative of Unambiguous Structural Confirmation

In the landscape of modern drug discovery and development, the precise three-dimensional structure of a molecule is not merely a characterization detail; it is the cornerstone of its biological activity, safety profile, and intellectual property. Pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The subject of this guide, (1-Amino-4-methylpyrrolidin-3-yl)methanol, is a representative small molecule that presents a classic yet critical challenge for analytical chemists: multiple stereocenters and a combination of functional groups that demand a multi-faceted analytical approach for unambiguous characterization.

This document is designed for researchers, scientists, and drug development professionals. It eschews a simple recitation of procedures, instead providing an in-depth narrative on the strategy, causality, and synergy of modern analytical techniques. We will journey through the logical workflow of structure elucidation, from establishing the molecular formula to defining the absolute stereochemistry, demonstrating how each piece of data is a self-validating component of the final structural hypothesis.

Chapter 1: Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity and stereochemistry, the foundation of any structure elucidation rests upon confirming the molecular formula and identifying the present functional groups. This initial phase utilizes techniques that provide rapid, high-level structural information.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first question for any unknown compound is "What is its elemental composition?" HRMS is the definitive technique to answer this. Unlike nominal mass spectrometry, HRMS provides a mass measurement with high accuracy (typically <5 ppm), which allows for the calculation of a unique molecular formula. For a molecule like (1-Amino-4-methylpyrrolidin-3-yl)methanol, which contains nitrogen and oxygen, Electrospray Ionization (ESI) in positive mode is the method of choice due to the basicity of the amine and amino groups, which readily accept a proton to form a stable [M+H]⁺ ion.[3][4]

Protocol 1: HRMS Analysis via ESI-TOF

-

Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50) containing 0.1% formic acid. The acid ensures efficient protonation.

-

Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). Direct infusion is preferred for a pure sample to maximize signal intensity without chromatographic interference.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion. For C₆H₁₄N₂O, the expected monoisotopic mass is 130.1106. The [M+H]⁺ ion should therefore appear at m/z 131.1182.

-

Use the instrument's software to calculate the elemental composition from the accurate mass of the [M+H]⁺ ion. The software will provide a list of possible formulas within the specified mass accuracy tolerance; the correct formula should be chemically sensible and match the expected synthesis product.

-

Tandem Mass Spectrometry (MS/MS) for Initial Connectivity

Expertise & Causality: Once the molecular formula is confirmed, MS/MS provides the first clues about the molecule's connectivity. By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. The fragmentation pattern is not arbitrary; it is governed by the chemical structure, with cleavage occurring at the weakest bonds or through stable neutral losses. For pyrrolidine-containing compounds, fragmentation is often directed by the nitrogen atom, leading to characteristic immonium ions.[5][6]

Expected Fragmentation Pathways:

-

Loss of H₂O: The presence of a primary alcohol makes the neutral loss of water (18.01 Da) a highly probable fragmentation pathway.

-

Loss of CH₂OH: Cleavage of the bond between the pyrrolidine ring and the methanol group can result in the loss of a hydroxymethyl radical.

-

Ring Cleavage: The pyrrolidine ring can undergo α-cleavage adjacent to the ring nitrogen, a common pathway for cyclic amines, leading to stable immonium ion fragments.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups within a molecule based on the absorption of infrared radiation at specific vibrational frequencies. It serves as a crucial cross-validation of the elemental composition determined by HRMS.[7]

Expected Characteristic Absorptions:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| O-H (Alcohol) | Stretching, H-bonded | 3200-3600 (Broad) | The broadness is due to hydrogen bonding of the hydroxyl group. |

| N-H (Amino) | Stretching | 3300-3500 (Medium, 2 bands) | The two bands are characteristic of a primary amine (symmetric and asymmetric stretches). |

| C-H (Aliphatic) | Stretching | 2850-2960 (Strong) | Corresponds to the C-H bonds of the methyl and methylene groups. |

| N-H (Amino) | Bending (Scissoring) | 1590-1650 (Medium) | A key indicator for the presence of a primary amine group.[1] |

| C-O (Alcohol) | Stretching | 1000-1260 (Strong) | Confirms the presence of the primary alcohol functionality.[1] |

Chapter 2: Defining the Covalent Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule in solution. A suite of 1D and 2D experiments allows us to build the carbon-proton framework atom by atom.[8]

The NMR Elucidation Strategy

The modern approach to NMR is systematic. We first identify all proton and carbon signals and then use correlation experiments to piece them together.[8]

-

¹H NMR: Identify all unique proton environments, their integration (number of protons), and their splitting patterns (J-coupling), which reveals adjacent protons.

-

¹³C NMR: Identify all unique carbon environments.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton directly to the carbon it is attached to. This pairs up the ¹H and ¹³C data.

-

COSY (Correlation Spectroscopy): Reveal proton-proton couplings, establishing adjacent proton networks (e.g., H-C-C-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): Show correlations between protons and carbons over two or three bonds. This is the key experiment for connecting molecular fragments and confirming the overall scaffold.

Predicted NMR Data for (1-Amino-4-methylpyrrolidin-3-yl)methanol

The following table summarizes the predicted NMR data for one possible diastereomer (e.g., the 3,4-trans isomer). This serves as a reference against which experimental data can be compared.

| Atom(s) | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations |

| -NH₂ | ~2.5-4.0 (broad s, 2H) | - | C5, C2 | - |

| H5a, H5b | ~2.8-3.2 (m, 2H) | ~55-60 | C4, C2, -CH₃ | H4 |

| H4 | ~2.0-2.4 (m, 1H) | ~35-40 | C5, C3, C2, -CH₃ | H5, H3, -CH₃ |

| -CH₃ | ~1.0-1.2 (d, J=7, 3H) | ~15-20 | C5, C4, C3 | H4 |

| H3 | ~1.8-2.2 (m, 1H) | ~45-50 | C5, C4, C2, -CH₂OH | H4, H2, -CH₂OH |

| H2a, H2b | ~2.6-3.0 (m, 2H) | ~50-55 | C5, C3, -CH₂OH | H3 |

| -CH₂OH | ~3.5-3.8 (m, 2H) | ~60-65 | C4, C3, C2 | H3 |

| -CH₂OH | ~4.0-5.0 (broad s, 1H) | - | -CH₂OH | - |

Protocol 2: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or CDCl₃). Methanol-d₄ is often a good choice as it readily dissolves polar compounds and will exchange with the O-H and N-H protons, causing their signals to disappear, which can help with assignment.[9][10]

-

Data Acquisition: On a 400 MHz or higher spectrometer, acquire the following spectra:

-

¹H NMR (1D)

-

¹³C NMR (1D, proton-decoupled)

-

gCOSY

-

gHSQC (edited, to distinguish CH/CH₃ from CH₂)

-

gHMBC

-

-

Data Processing and Interpretation:

-

Step A (HSQC): Correlate every proton signal (except exchangeable ones) to its attached carbon. This creates a set of C-H pairs.

-

Step B (COSY): Starting from an unambiguous signal, like the methyl doublet, trace the coupling network. The methyl protons should show a correlation to H4. H4 should correlate to H5 and H3. H3 should correlate to H2 and the CH₂OH protons. This confirms the entire spin system.

-

Step C (HMBC): Use long-range correlations to lock the structure in place. The diagram below illustrates the most critical HMBC correlations that piece together the pyrrolidine ring and its substituents.

-

Visualization 1: Key HMBC Correlations

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular scaffold.

Chapter 3: Deciphering the 3D Structure: Stereochemistry

With the covalent structure established, the final and often most challenging task is to determine the three-dimensional arrangement of the atoms. The target molecule has two stereocenters (C3 and C4), meaning it can exist as four possible stereoisomers (two pairs of enantiomers).

Workflow for Stereochemical Assignment

The approach to solving the stereochemistry is logical and hierarchical. First, we determine the relative orientation of the substituents on the ring (are they on the same side, cis, or opposite sides, trans?). Then, we determine the overall absolute configuration (R/S).

Visualization 2: Workflow for Stereochemical Elucidation

Caption: Logical workflow for separating and assigning all stereoisomers.

Determining Relative Stereochemistry via NOESY/ROESY

The Nuclear Overhauser Effect (NOE) is a phenomenon where magnetization is transferred between protons that are close in space (<5 Å), regardless of whether they are connected through bonds. A 2D NOESY or ROESY experiment maps these spatial proximities.

-

If a strong NOE is observed between the protons of the C4-methyl group and the H3 proton , it indicates they are on the same face of the ring (cis isomer).

-

If no NOE is observed between these protons, but an NOE is seen between the C4-methyl protons and a C5 proton , it suggests they are on opposite faces (trans isomer).

Determining Absolute Stereochemistry via X-Ray Crystallography

Expertise & Causality: Single-crystal X-ray diffraction is the "gold standard" for determining the absolute structure of a chiral molecule.[11][12][13] It provides an unambiguous 3D map of the electron density of the atoms in a crystal lattice. To determine the absolute configuration, anomalous dispersion is used, typically requiring a heavy atom or the use of specific wavelength radiation (like Cu Kα) for light-atom molecules.[11]

Protocol 3: Single Crystal X-Ray Diffraction

-

Crystal Growth: This is the most critical and often trial-and-error step. The goal is to obtain a single, well-ordered crystal of at least 20-50 µm in each dimension.[11]

-

Method: Slow evaporation of a solvent, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution.

-

Solvent Screening: Screen a wide range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) and solvent/anti-solvent pairs.

-

-

Crystal Mounting and Data Collection:

-

A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the cold stream (typically 100 K) of a diffractometer.

-

The crystal is irradiated with X-rays (Mo or Cu source), and the resulting diffraction pattern is collected on a detector over a range of orientations.

-

-

Structure Solution and Refinement:

-

Specialized software is used to process the diffraction data, determine the unit cell and space group, and solve the phase problem to generate an initial electron density map.

-

An atomic model is built into the map and refined against the experimental data.

-

-

Absolute Structure Determination: The absolute structure is determined by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer. An incorrect assignment will result in a value close to 1.

Chapter 4: The Integrated Elucidation Workflow

No single technique provides the complete picture. The power of modern analytical chemistry lies in the synergistic integration of multiple orthogonal techniques. The final structure is not just a proposal; it is a hypothesis rigorously tested and validated by every piece of collected data.

Visualization 3: The Overall Structure Elucidation Workflow

Caption: A holistic workflow demonstrating the progression of hypotheses.

Conclusion

The structure elucidation of (1-Amino-4-methylpyrrolidin-3-yl)methanol serves as a microcosm of the analytical challenges faced daily in the pharmaceutical and chemical sciences. A successful outcome is predicated not on a single "magic bullet" technique, but on the thoughtful and systematic application of orthogonal methods. From the broad strokes of molecular formula provided by HRMS to the fine details of atomic arrangement revealed by NMR and X-ray crystallography, each step builds upon the last. This integrated, evidence-based approach ensures the highest degree of confidence in the final structure, providing the solid foundation upon which all further research and development can be built.

References

- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.

- BenchChem. (2025). How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine. BenchChem.

- BenchChem. (2025). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. BenchChem.

- BenchChem. (2025). Spectroscopic Analysis for Structural Confirmation of 2-(2-Aminoethyl)

- JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2181-2193. [Link]

-

Mihigo, J. C., et al. (2019). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PMC. [Link]

-

PubChem. (4-Amino-1,5,5-trimethylpyrrolidin-3-yl)methanol. National Center for Biotechnology Information. [Link]

-

RSC Publishing. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. [Link]

-

Siuzdak, G., et al. (2005). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. ChemBioChem, 6(11), 1941-1951. [Link]

-

Stepanov, A. A., et al. (2023). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

-

The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

-

Tiritiris, I. (2016). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

-

U.S. EPA. Methanol. Integrated Risk Information System (IRIS). [Link]

-

Varma, R. S., & Kumar, D. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1073-1079. [Link]

-

Zemtsova, M. N., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(11), 3323. [Link]

Sources

- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masspec.scripps.edu [masspec.scripps.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. annexpublishers.com [annexpublishers.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. mdpi.com [mdpi.com]

- 10. Methanol | CASRN 67-56-1 | DTXSID2021731 | IRIS | US EPA, ORD [iris.epa.gov]

- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 12. excillum.com [excillum.com]

- 13. rigaku.com [rigaku.com]

Comprehensive Spectroscopic Elucidation Guide for (1-Amino-4-methylpyrrolidin-3-yl)methanol

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (1-Amino-4-methylpyrrolidin-3-yl)methanol (CAS: 2097955-82-1) Molecular Formula: C₆H₁₄N₂O | Molecular Weight: 130.19 g/mol

Executive Summary & Structural Context

As a Senior Application Scientist, I frequently encounter novel saturated heterocycles that serve as critical scaffolds in modern drug discovery. The compound (1-Amino-4-methylpyrrolidin-3-yl)methanol belongs to the class of N-aminopyrrolidines. These motifs are highly valued for their rigid, stereochemically rich frameworks and are frequently utilized in the synthesis of chiral ligands, hydrazine-derived pharmacophores, and bioactive natural product analogues[1].

Elucidating the structure of this specific scaffold requires a multi-modal spectroscopic approach. The presence of two contiguous chiral centers (C3 and C4), an N-amino group (-NNH₂), and a primary alcohol (-CH₂OH) creates a complex, heavily coupled spin system. This whitepaper provides a field-proven, self-validating framework for the definitive structural characterization of this compound using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Profiling & Fragmentation Causality

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the first line of validation. In positive ion mode, the compound readily protonates at the most basic site—the primary amine of the N-amino group—yielding a strong pseudo-molecular ion [M+H]⁺.

Mechanistic Fragmentation Pathways

The fragmentation of N-aminopyrrolidines is governed by the relative weakness of the N-N bond and the stability of the resulting cyclic iminium ions[2].

-

Loss of Ammonia (-17 Da): The most diagnostic fragmentation is the homolytic or heterolytic cleavage of the N-N bond, expelling neutral NH₃ to form a highly stable pyrrolidinium cation.

-

Loss of Hydroxymethyl (-31 Da): Alpha-cleavage adjacent to the C3 position results in the loss of the -CH₂OH radical, a common pathway for primary alcohols attached to aliphatic rings.

-

Loss of Water (-18 Da): Dehydration from the primary alcohol is also observed, though often less prominent than the N-N cleavage.

Caption: Diagnostic ESI-MS/MS fragmentation pathways for (1-Amino-4-methylpyrrolidin-3-yl)methanol.

Table 1: Key MS Fragments and Assignments

| m/z (Observed) | Formula | Mass Error (ppm) | Assignment / Neutral Loss |

| 131.1184 | [C₆H₁₅N₂O]⁺ | < 2.0 | [M+H]⁺ (Molecular Ion) |

| 114.0918 | [C₆H₁₂NO]⁺ | < 2.0 | [M+H - NH₃]⁺ |

| 113.1078 | [C₆H₁₃N₂]⁺ | < 2.0 | [M+H - H₂O]⁺ |

| 100.0762 | [C₅H₁₀N₂]⁺ | < 2.0 | [M+H - •CH₂OH]⁺ |

Infrared (IR) Spectroscopy: Functional Group Mapping

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides orthogonal validation of the heteroatomic functional groups[3]. The spectrum of this compound is dominated by the overlapping stretches of the hydrogen-bond donors.

-

O-H and N-H Overlap: The primary alcohol (-OH) and the primary amine (-NH₂) both absorb strongly in the 3400–3200 cm⁻¹ region. Typically, the -NH₂ group presents as a doublet (symmetric and asymmetric stretching), but extensive hydrogen bonding in the solid state often broadens these signals into a single, massive envelope.

-

N-H Bending: A sharp, diagnostic "scissoring" band for the -NH₂ group appears near 1620 cm⁻¹.

-

C-O Stretching: The primary alcohol C-O stretch is a strong, sharp band in the fingerprint region, typically around 1050 cm⁻¹.

Table 2: Diagnostic ATR-FTIR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3350 - 3250 | Strong, Broad | -OH and -NH₂ | O-H stretch overlapping with N-H sym/asym stretch |

| 2950 - 2860 | Medium | Aliphatic C-H | C-H stretching (CH₃, CH₂, CH) |

| 1620 | Medium, Sharp | -NH₂ | N-H bending (scissoring) |

| 1455 | Medium | -CH₃ / -CH₂- | C-H bending (deformation) |

| 1050 | Strong | -CH₂-OH | C-O stretching (primary alcohol) |

Nuclear Magnetic Resonance (NMR) Elucidation Strategy

NMR is the definitive tool for establishing the connectivity and relative stereochemistry of the pyrrolidine ring[4]. The analysis must be conducted in a polar, aprotic solvent like DMSO-d₆ to resolve the exchangeable protons (-OH and -NH₂) before performing a D₂O shake.

1H NMR Causality & Diastereotopic Protons

The pyrrolidine ring adopts a rigid envelope conformation. Because C3 and C4 are chiral centers, the methylene protons at C2 and C5 are diastereotopic. They do not share the same chemical environment; one proton is pseudo-axial and the other is pseudo-equatorial. This results in distinct chemical shifts and complex geminal coupling (

The N-amino protons (-NNH₂) are uniquely deshielded compared to standard aliphatic amines due to the adjacent electronegative ring nitrogen, typically appearing as a broad singlet between 3.20 and 3.60 ppm[6].

Table 3: ¹H and ¹³C NMR Assignments (Predicted in DMSO-d₆, 400/100 MHz)

| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | HMBC Correlations (H to C) |

| C4-CH₃ | 1.05 (d, J = 6.8, 3H) | 14.2 | C4, C3, C5 |

| C4 | 2.05 (m, 1H) | 36.5 | C3, C5, C4-CH₃ |

| C3 | 2.20 (m, 1H) | 45.8 | C2, C4, C3-CH₂OH |

| C5 | 2.35 (dd, J = 10.5, 7.0, 1H, H_a) 2.75 (dd, J = 10.5, 7.5, 1H, H_b) | 62.1 | C4, C3 |

| C2 | 2.50 (dd, J = 10.0, 6.5, 1H, H_a) 2.85 (dd, J = 10.0, 7.0, 1H, H_b) | 59.4 | C3, C4 |

| C3-CH₂OH | 3.45 (m, 2H) | 63.7 | C3, C2, C4 |

| -OH | 4.60 (t, J = 5.5, 1H, exch.) | - | C3-CH₂OH |

| N-NH₂ | 3.35 (br s, 2H, exch.) | - | C2, C5 |

Self-Validating 2D NMR Workflow

To ensure scientific integrity, a 1D spectrum is insufficient. A self-validating 2D NMR system must be employed to lock in the assignments.

Caption: Step-by-step 2D NMR workflow for definitive structural and stereochemical elucidation.

Stereochemical Considerations (Step 5): The relative stereochemistry (cis vs. trans) of the C3-hydroxymethyl and C4-methyl groups is determined via NOESY.

-

If the relationship is cis , a strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the C3-methine proton and the C4-methine proton.

-

If the relationship is trans , the NOE will be observed between the C3-CH₂OH protons and the C4-CH₃ protons, as they reside on the same face of the pyrrolidine envelope.

Experimental Protocols: Step-by-Step Methodologies

To guarantee reproducibility and trustworthiness, adhere strictly to the following sample preparation and acquisition protocols.

Protocol A: NMR Sample Preparation & D₂O Exchange

-

Solvent Selection: Weigh exactly 15.0 mg of the compound into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

-

Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

-

Initial Acquisition: Acquire standard 1D ¹H, 1D ¹³C, COSY, HSQC, and HMBC spectra at 298 K.

-

D₂O Exchange (Self-Validation): Remove the NMR tube, add exactly 2 drops (approx. 20 µL) of D₂O to the tube. Cap tightly and shake vigorously for 30 seconds.

-

Secondary Acquisition: Re-acquire the 1D ¹H spectrum. The disappearance of the broad singlets at ~3.35 ppm (-NH₂) and ~4.60 ppm (-OH) definitively validates the exchangeable heteroatom protons.

Protocol B: HR-ESI-MS Acquisition

-

Dilution: Prepare a 1 mg/mL stock solution of the compound in LC-MS grade Methanol.

-

Working Solution: Dilute the stock to a final concentration of 1 µg/mL using a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid (to promote ionization).

-

Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min into the ESI source.

-

Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 250 °C, and acquire data in positive ion mode scanning from m/z 50 to 500. Apply collision-induced dissociation (CID) at 15-25 eV to observe the diagnostic loss of NH₃.

Protocol C: ATR-FTIR Acquisition

-

Background: Collect a background spectrum (air) on the diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

-

Application: Place approximately 2-3 mg of the neat, solid compound directly onto the center of the ATR crystal.

-

Compression: Apply the pressure anvil to ensure intimate contact between the solid and the diamond sensor.

-

Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ (32 scans). Clean the crystal immediately post-acquisition with isopropanol.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. [5]

-

Yang, X., et al. (2020). "Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition." Molecules, 25(7), 1498. [4]

-

L., M., et al. (2024). "Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes." ACS Journal of Organic Chemistry. [1]

-

"A process for producing alicyclic hydrazine derivatives, tetra-hydropyridazine and hexahydropyridazine." (1998). European Patent EP0850930A2.[6]

-

"Comparative Phytochemicals Screening of Annona Muricata Annona Senegalensis and Annona Squamosa." (2023). International Research Journal of Plant Science.[2]

Sources

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interesjournals.org [interesjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wiley.com [wiley.com]

- 6. EP0850930A2 - A process for producing alicyclic hydrazine derivatives, tetra-hydropyridazine and hexahydropyridazine - Google Patents [patents.google.com]

An In-depth Technical Guide to (1-Amino-4-methylpyrrolidin-3-yl)methanol: Synthesis, Properties, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its three-dimensional structure and its prevalence in a multitude of biologically active compounds. This guide focuses on the specific, yet largely uncharacterized, molecule: (1-Amino-4-methylpyrrolidin-3-yl)methanol. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview for researchers and drug development professionals. In the absence of a registered CAS number for this specific compound, this guide will leverage data from closely related analogs to propose robust synthetic strategies, predict physicochemical properties, and discuss its potential applications in medicinal chemistry. The causality behind experimental choices and the inherent logic of the proposed protocols are emphasized to ensure scientific integrity and practical utility.

Introduction to the (1-Amino-4-methylpyrrolidin-3-yl)methanol Scaffold

The target molecule, (1-Amino-4-methylpyrrolidin-3-yl)methanol, possesses a unique combination of functional groups on a chiral pyrrolidine core: a primary amine at the 1-position, a methyl group at the 4-position, and a hydroxymethyl group at the 3-position. This specific substitution pattern suggests potential for this molecule to serve as a versatile building block in drug discovery. The 1-amino group can act as a key pharmacophore or a handle for further derivatization. The stereochemistry at the 3 and 4 positions introduces chirality, which is crucial for selective interactions with biological targets. The hydroxymethyl group offers a site for hydrogen bonding and can be further functionalized.

While a specific CAS number for (1-Amino-4-methylpyrrolidin-3-yl)methanol has not been identified in public databases, this guide will provide a thorough analysis based on established synthetic methodologies for analogous substituted pyrrolidines.

Proposed Synthetic Strategies

The synthesis of a chiral, polysubstituted pyrrolidine such as (1-Amino-4-methylpyrrolidin-3-yl)methanol requires careful stereochemical control. Two primary retrosynthetic approaches are proposed: a convergent approach based on 1,3-dipolar cycloaddition and a chiral pool-based approach.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the target molecule.

Strategy 1: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of an azomethine ylide with an alkene is a powerful method for the stereocontrolled synthesis of pyrrolidines.[1][2] A plausible route to a suitable pyrrolidine precursor is outlined below.

Caption: Proposed synthesis via 1,3-dipolar cycloaddition.

This strategy offers the advantage of building the core pyrrolidine ring with multiple stereocenters in a single step. The choice of a chiral catalyst or a chiral auxiliary on the alkene can control the stereochemical outcome of the cycloaddition.

Strategy 2: Chiral Pool Synthesis

An alternative approach utilizes a readily available chiral starting material, such as L-glutamic acid, to establish the initial stereocenter.

Caption: Proposed synthesis from the chiral pool.

This approach leverages the inherent chirality of the starting material, which can simplify the control of stereochemistry in subsequent steps.

Physicochemical and Spectroscopic Characterization (Predicted)

Due to the absence of experimental data for the target molecule, the following properties are estimated based on structurally similar compounds found in the literature, such as 3-aminopyrrolidine and other substituted pyrrolidinemethanol derivatives.[3][4]

| Property | Estimated Value | Remarks |

| Molecular Formula | C₆H₁₄N₂O | |

| Molecular Weight | 130.19 g/mol | |

| pKa (most basic) | 9.0 - 10.5 | Estimated for the pyrrolidine nitrogen. The 1-amino group will also be basic. |

| cLogP | -0.5 to 0.5 | The presence of polar amino and hydroxyl groups suggests low lipophilicity. |

| ¹H NMR | See discussion below | |

| ¹³C NMR | See discussion below |

NMR Spectroscopy: The ¹H and ¹³C NMR spectra are expected to be complex due to the presence of multiple stereocenters. Key diagnostic signals would include:

-

¹H NMR: Resonances for the CH₂OH group, the CH-OH proton, the CH-CH₃ proton, the methyl doublet, and the pyrrolidine ring protons. The diastereotopic nature of the ring protons will likely result in complex splitting patterns.[5]

-

¹³C NMR: Distinct signals for the five pyrrolidine ring carbons, the methyl carbon, and the hydroxymethyl carbon. The chemical shifts will be influenced by the nature and stereochemistry of the substituents.[5]

Applications in Medicinal Chemistry

The pyrrolidine scaffold is a "privileged" structure in drug discovery, appearing in numerous approved drugs.[6][7] The unique substitution pattern of (1-Amino-4-methylpyrrolidin-3-yl)methanol makes it an attractive building block for several therapeutic areas.

-

Scaffold for Novel Therapeutics: The molecule can serve as a starting point for the synthesis of libraries of compounds for high-throughput screening. The primary amine at the N1 position is a versatile handle for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).

-

Mimic of Natural Ligands: The chiral nature and the presence of hydrogen bond donors and acceptors allow it to mimic the binding motifs of natural ligands for various biological targets.

-

Constrained Di-amine Motif: The 1-amino group in conjunction with a potential amino group introduced at another position could serve as a constrained diamine scaffold, which is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels.

Detailed Experimental Protocols (Proposed)

The following are proposed, detailed protocols for the key synthetic transformations required to access the target molecule. These are based on established methodologies for similar substrates.

Protocol 1: Stereoselective C4-Methylation of a Pyrrolidine Precursor

This protocol is adapted from a cobalt-catalyzed hydromethylation of a 3-pyrroline.[8]

-

Preparation of the Catalyst: In a glovebox, to an oven-dried vial, add the cobalt catalyst and the chiral ligand. Add the appropriate solvent (e.g., THF) and stir for 30 minutes at room temperature.

-

Reaction Setup: To a separate oven-dried vial, add the N-protected 3-pyrroline substrate.

-

Reaction Execution: Add the catalyst solution to the substrate solution. Add a methyl source (e.g., a methylating agent) and a hydride source. Seal the vial and stir at the specified temperature for the required time, monitoring the reaction by TLC or GC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Reduction of a C3-Ester to a Hydroxymethyl Group

This protocol utilizes lithium aluminum hydride (LiAlH₄) for the reduction of a pyrrolidine-3-carboxylate.[9][10][11][12]

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of the pyrrolidine-3-carboxylate in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ in THF via the dropping funnel.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the required time, monitoring the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by flash column chromatography if necessary.

Protocol 3: N-Amination of a Pyrrolidine

This protocol is based on the reduction of an N-nitroso-pyrrolidine.[1]

-

N-Nitrosation: To a solution of the secondary pyrrolidine in an appropriate solvent, add a solution of sodium nitrite at 0 °C, followed by the slow addition of an acid (e.g., HCl). Stir at low temperature until the reaction is complete (monitored by TLC).

-

Reduction: To a solution of the crude N-nitroso-pyrrolidine in water, add ammonium chloride. In a well-ventilated fume hood, add zinc powder portion-wise while maintaining the temperature.

-

Work-up and Purification: After the reaction is complete, filter off the zinc salts and wash with water. Remove the water from the filtrate under reduced pressure. The resulting 1-aminopyrrolidine can be purified by distillation or chromatography.

Conclusion and Future Outlook

While (1-Amino-4-methylpyrrolidin-3-yl)methanol remains a molecule without a designated CAS number and extensive characterization, this guide provides a solid foundation for its synthesis and exploration. The proposed synthetic routes, based on robust and well-established methodologies, offer a clear path to obtaining this novel compound. The predicted physicochemical properties and the discussion of its potential in medicinal chemistry highlight its promise as a valuable building block for the development of new therapeutics.

Future work should focus on the successful synthesis and full spectroscopic characterization of (1-Amino-4-methylpyrrolidin-3-yl)methanol. Subsequent biological screening of derivatives will be crucial in unlocking the full potential of this intriguing chiral scaffold. The insights provided in this guide are intended to accelerate this discovery process.

References

-

Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. PMC. [Link]

-

Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. PMC. [Link]

-

A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. MDPI. [Link]

-

A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Royal Society of Chemistry. [Link]

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. [Link]

-

Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Royal Society of Chemistry. [Link]

-

Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC. [Link]

-

Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. PMC. [Link]

-

A New Synthesis of Pyrrolidines by Way of an Enantioselective Mannich/Diastereoselective Hydroamination Reaction Sequence. ACS Publications. [Link]

-

Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. ResearchGate. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

-

Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link]

-

Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. PubMed. [Link]

-

Ester to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. ACS Publications. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

-

Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry. [Link]

-

Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

-

3-Aminopyrrolidine. PubChem. [Link]

-

Reduction of carboxylic acids. Chemguide. [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]

-

Reduction of Carboxylic Acids. Chemistry Steps. [Link]

-

Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. ACS Publications. [Link]

Sources

- 1. 1-AMINOPYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

The Biological Versatility of the (1-Amino-4-methylpyrrolidin-3-yl)methanol Scaffold: A Framework for Drug Discovery

An In-Depth Technical Guide

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its three-dimensional structure, favorable physicochemical properties, and presence in numerous FDA-approved drugs.[1][2][3] This guide delves into the therapeutic potential of a specific, yet representative, chemical framework: (1-Amino-4-methylpyrrolidin-3-yl)methanol and its derivatives. While direct literature on this exact structure is sparse, its constituent features—a C3-hydroxymethyl group, a C4-methyl substituent, and a C1-amino function—are well-precedented in bioactive molecules. By synthesizing data from structurally related compounds, this document provides a comprehensive framework for researchers and drug development professionals to guide the synthesis, biological evaluation, and optimization of this promising class of molecules. We will explore potential biological targets, detail robust experimental protocols for their characterization, and discuss the critical structure-activity relationships that govern their activity.

Structural and Physicochemical Landscape of the Core Scaffold

The therapeutic potential of any molecular scaffold begins with its fundamental structure. The (1-Amino-4-methylpyrrolidin-3-yl)methanol core is a rich tapestry of chemical features that can be exploited for targeted drug design.

-

The sp³-Hybridized Pyrrolidine Ring : Unlike flat aromatic systems, the non-planar, puckered nature of the pyrrolidine ring allows for a precise three-dimensional presentation of substituents.[1] This is critical for achieving high-affinity and selective interactions with complex biological targets like enzyme active sites and receptor binding pockets.

-

Defined Stereochemistry : The core possesses two stereogenic centers at the C3 and C4 positions. The specific spatial orientation (R/S configuration) of the hydroxymethyl and methyl groups is a critical determinant of biological activity, as enantiomers often exhibit vastly different pharmacological profiles due to stereoselective protein binding.[1][4]

-

Key Functional Handles for Derivatization :

-

C3-Hydroxymethyl Group : This primary alcohol is a versatile synthetic handle for introducing a wide array of functionalities through esterification or etherification, allowing for the modulation of properties like solubility, cell permeability, and target engagement.[5]

-

C1-Amino Group : This group significantly influences the scaffold's basicity and aqueous solubility.[2] It can serve as a crucial hydrogen bond donor in ligand-receptor interactions or be functionalized to extend the molecule into new regions of a binding pocket.

-

Caption: Key pharmacophoric features of the core scaffold.

Synthetic Pathways and Derivatization Strategies

The generation of a diverse chemical library is fundamental to exploring the full biological potential of a scaffold. The synthesis of (1-Amino-4-methylpyrrolidin-3-yl)methanol derivatives can be approached through established and robust organic chemistry methodologies.

A common and powerful strategy involves the [3+2] cycloaddition of azomethine ylides with appropriately substituted alkenes to construct the pyrrolidine ring with control over the relative stereochemistry.[3][6] Alternatively, a chiral pool strategy can be employed, starting from readily available chiral precursors like (R)- or (S)-aspartic acid to set the stereochemistry early in the synthesis.[5]

Once the core is assembled, the primary hydroxyl and amino groups serve as points for diversification. This allows for the systematic exploration of structure-activity relationships (SAR).

Caption: Generalized workflow for synthesis and derivatization.

Potential Biological Targets and Therapeutic Areas

By analyzing existing drugs and clinical candidates containing the pyrrolidine motif, we can hypothesize a range of high-value biological targets for derivatives of the (1-Amino-4-methylpyrrolidin-3-yl)methanol scaffold.

-

Enzyme Inhibition : The constrained, 3D nature of the scaffold makes it an ideal starting point for designing potent and selective enzyme inhibitors.

-

Kinases : Many kinase inhibitors utilize heterocyclic scaffolds to interact with the ATP-binding site. The pyrrolidine core could serve as a foundation for developing inhibitors of kinases implicated in oncology, such as BRAF or EGFR.[5]

-

Dipeptidyl Peptidase-IV (DPP-4) : Several marketed anti-diabetic drugs, including Vildagliptin and Saxagliptin, are pyrrolidine-based DPP-4 inhibitors.[2]

-

Epigenetic Targets : Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been successfully developed as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in cancer epigenetics.[6]

-

-

Central Nervous System (CNS) Disorders : The physicochemical properties of pyrrolidines can be tuned to enhance blood-brain barrier permeability.[5] This opens opportunities for targeting CNS diseases.

-

Neurotransmitter Transporters : 3,4-disubstituted pyrrolidine sulfonamides have been investigated as selective inhibitors of the Glycine Transporter Type 1 (GlyT1), with potential applications in schizophrenia.[7]

-

Receptors : The scaffold is present in compounds targeting various CNS receptors, including muscarinic acetylcholine receptors (mAChRs).[5]

-

-

Infectious Diseases : The pyrrolidine ring is a key component of numerous antibacterial and antiviral agents.[2][5] For instance, it is found in certain carbapenem antibiotics and can enhance potency against Gram-negative pathogens.[2]

Caption: Potential biological target classes for the scaffold.

A Practical Guide to Biological Characterization

A systematic and logical approach to biological evaluation is crucial. The following protocols provide a self-validating framework, moving from broad pharmacokinetic properties to specific target engagement and cellular activity.

Protocol: Foundational In Vitro ADME Profiling

Causality : Before investing resources in efficacy studies, it is essential to determine if a compound possesses the fundamental drug-like properties (Absorption, Distribution, Metabolism, Excretion) required to be a viable candidate.[8][9] Poor metabolic stability or low permeability are common reasons for preclinical failure.[9] These assays provide an early warning system to guide chemical optimization.

Methodology: Step-by-Step

-

Kinetic Solubility Assessment :

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Serially dilute the stock into phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

-

Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measure the amount of compound that has precipitated versus what remains in solution using nephelometry or UV-Vis spectroscopy.

-

Rationale : Determines the solubility under physiological pH, which is critical for absorption.

-

-

LogD (Distribution Coefficient) Measurement :

-

Add the test compound to a biphasic system of n-octanol and PBS (pH 7.4).

-

Vigorously mix the system to allow for partitioning between the two phases.

-

Separate the layers by centrifugation.

-

Quantify the concentration of the compound in both the aqueous and octanol layers using LC-MS/MS.

-

Calculate LogD as log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

-

Rationale : Predicts the lipophilicity of the compound, which influences membrane permeability and potential for non-specific binding.

-

-

Metabolic Stability in Human Liver Microsomes (HLM) :

-

Pre-warm a solution of HLM and the test compound (e.g., at 1 µM) in a phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Rationale : Assesses the compound's susceptibility to metabolism by cytochrome P450 enzymes, providing an estimate of its in vivo half-life.[8]

-

Protocol: Target-Based Biochemical Assay (Example: LSD1 Inhibition)

Causality : Once a compound shows favorable ADME properties, the next step is to confirm direct engagement with its intended biological target. A biochemical assay isolates the target protein and the inhibitor, providing a clean measure of potency (e.g., IC₅₀) without the complexity of a cellular environment. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is chosen for its high sensitivity, low background, and homogeneous (no-wash) format, making it ideal for high-throughput screening.[6]

Methodology: Step-by-Step

-

Reagent Preparation :

-

Recombinant human LSD1 enzyme.

-

Biotinylated histone H3 peptide substrate.

-

S-adenosyl methionine (SAM) as a cofactor.

-

Europium-chelate-labeled anti-dimethylated H3 antibody (Donor).

-

Streptavidin-allophycocyanin (SA-APC) conjugate (Acceptor).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with stabilizers).

-

-

Assay Procedure :

-

Dispense serial dilutions of the test compounds (in DMSO, then diluted in assay buffer) into a 384-well low-volume plate.

-

Add a solution containing the LSD1 enzyme and the biotinylated H3 peptide substrate. Incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding SAM. Incubate for 1 hour at 37°C.

-

Stop the reaction and add the detection reagents: a mix of the Europium-labeled antibody and the SA-APC conjugate. Incubate for 1 hour at room temperature.

-

Read the plate on a TR-FRET-capable reader, measuring emission at 665 nm (APC) and 615 nm (Europium) after excitation at 340 nm.

-

-

Data Analysis :

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

-

Plot the ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Rationale : Inhibition of LSD1 prevents demethylation of the substrate. The antibody only binds the demethylated product, bringing the Europium donor and APC acceptor into proximity, generating a FRET signal. A potent inhibitor reduces this signal.

-

Protocol: Cellular Target Engagement Assay (Example: CD86 Upregulation)

Causality : A potent biochemical inhibitor must also be active in a cellular context, where it has to cross the cell membrane and engage its target amidst cellular machinery. This assay validates that the compound's biochemical activity translates into a measurable downstream biological effect. Inhibition of LSD1 in acute myeloid leukemia (AML) cells like THP-1 is known to induce differentiation, which can be monitored by the upregulation of cell surface markers like CD86.[6]

Methodology: Step-by-Step

-

Cell Culture and Treatment :

-

Culture human THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/mL.

-

Treat the cells with serial dilutions of the test compound or a vehicle control (DMSO).

-

Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

Antibody Staining :

-

Harvest the cells and wash them with ice-cold FACS buffer (PBS with 2% FBS).

-

Resuspend the cells in FACS buffer containing a fluorescently-labeled anti-CD86 antibody (e.g., PE-conjugated).

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

-

Flow Cytometry Analysis :

-

Resuspend the final cell pellet in FACS buffer.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., PE).

-

Analyze the data using flow cytometry software to determine the mean fluorescence intensity (MFI) of the cell population.

-

Rationale : An increase in MFI for CD86 in compound-treated cells compared to vehicle-treated cells demonstrates that the compound is engaging LSD1 and initiating a downstream cellular response.[6][10]

-

Structure-Activity Relationship (SAR) and Data Interpretation

The systematic derivatization of the core scaffold, followed by the biological testing outlined above, will generate the data needed to establish a clear SAR.

| Derivative ID | R¹ (at C1-Amino) | R³ (at C3-Hydroxyl) | LSD1 IC₅₀ (nM)[6] | HLM Stability (% remaining at 60 min) | CD86 MFI (Fold Change) | Analysis & Rationale |

| Core-01 | -H | -H | >10,000 | 85% | 1.1 | The unsubstituted core is inactive, indicating the need for additional interacting moieties. High stability is a good starting point. |

| Core-02 | -C(O)Ph | -H | 5,200 | 65% | 1.5 | Simple benzoyl group provides weak activity. The phenyl ring may be making a weak hydrophobic interaction. |

| Core-03 | -C(O)-(4-CN-Ph) | -H | 57 | 45% | 6.8 | Key Finding : The 4-cyanophenyl group dramatically increases potency. The nitrile is likely forming a key hydrogen bond with a residue like Lys661 in the LSD1 active site.[6] This validates the target hypothesis. Stability is reduced, suggesting a potential metabolic liability on the phenyl ring. |

| Core-04 | -C(O)-(4-CN-Ph) | -C(O)CH₃ | 450 | 50% | 2.1 | Acetylation of the C3-hydroxyl reduces activity. This suggests the free hydroxyl may be important for solubility or a minor interaction, or the acetyl group introduces steric hindrance. |

| Core-05 | -SO₂-(p-tolyl) | -H | 850 | 75% | 1.8 | A sulfonamide linkage is tolerated but less effective than an amide. The tolyl group is a classic hydrophobic substituent. |

Interpretation : The hypothetical data above illustrates a logical SAR progression. The initial breakthrough comes from identifying a key interacting moiety (the cyanophenyl group, Core-03 ), which confirms the relevance of the target. Subsequent modifications (Core-04 , Core-05 ) explore the tolerance for changes at other positions, guiding future synthetic efforts toward optimizing potency while maintaining or improving metabolic stability.

Conclusion and Future Perspectives

The (1-Amino-4-methylpyrrolidin-3-yl)methanol scaffold represents a versatile and promising starting point for the development of novel therapeutics. Its inherent three-dimensionality, coupled with strategically placed functional groups for derivatization, provides a robust platform for exploring a wide range of biological targets, from enzymes involved in oncology and metabolic disease to receptors and transporters in the central nervous system.

The true value of this guide lies in its integrated, hypothesis-driven approach. By combining rational synthetic strategies with a tiered and self-validating biological evaluation workflow—spanning from fundamental ADME properties to biochemical potency and cellular target engagement—researchers can efficiently navigate the complex path of drug discovery. Future work should focus on the parallel synthesis of stereochemically defined libraries and their screening against diverse panels of biological targets to unlock the full therapeutic potential embedded within this valuable chemical architecture.

References

-

Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4874. Available from: [Link]

-

The University of Manchester. (2017, August 21). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase. Retrieved from [Link]

-

MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

-

BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

-

MDPI. (2024, July 19). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. Retrieved from [Link]

-

ResearchGate. (2023, August 10). In-silico Screening Based on Molecular Simulations of 3,4-disubstituted Pyrrolidine Sulfonamides as Selective and Competitive GlyT1 Inhibitors. Retrieved from [Link]

-

MDPI. (2022, September 6). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2024). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Retrieved from [Link]

-

PubMed. (2009, September 15). Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2020, January 13). In vitro ADME Screening Instead of in vivo Studies in Preclinical Safety. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. enamine.net [enamine.net]

- 4. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs [mdpi.com]

- 5. (R)-(3-Fluoropyrrolidin-3-YL)methanol | Benchchem [benchchem.com]

- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 7. In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 8. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. biomedres.us [biomedres.us]

- 10. researchgate.net [researchgate.net]

Chiral Properties of (1-Amino-4-methylpyrrolidin-3-yl)methanol Enantiomers: An In-depth Technical Guide

Executive Summary

Chirality is a fundamental principle in drug discovery and development, where the three-dimensional structure of a molecule dictates its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the chiral properties of the (1-Amino-4-methylpyrrolidin-3-yl)methanol enantiomers. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Understanding the stereochemical nuances of its derivatives, such as the title compound, is critical for the rational design of safe and efficacious therapeutic agents.

This document details the synthesis, enantioseparation, and chiroptical characterization of the (3R,4S) and (3S,4R) enantiomers of (1-Amino-4-methylpyrrolidin-3-yl)methanol. We present field-proven, step-by-step protocols for analytical and preparative chiral chromatography, as well as methods for determining absolute configuration using circular dichroism spectroscopy. The causality behind experimental choices is explained to provide researchers with a robust framework for their own investigations into chiral molecules.

The Central Role of Chirality in Drug Development